2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde 2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 893735-17-6
VCID: VC11684870
InChI: InChI=1S/C13H9FO2/c14-12-4-2-1-3-11(12)9-5-6-13(16)10(7-9)8-15/h1-8,16H
SMILES: C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C=O)F
Molecular Formula: C13H9FO2
Molecular Weight: 216.21 g/mol

2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde

CAS No.: 893735-17-6

Cat. No.: VC11684870

Molecular Formula: C13H9FO2

Molecular Weight: 216.21 g/mol

* For research use only. Not for human or veterinary use.

2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde - 893735-17-6

Specification

CAS No. 893735-17-6
Molecular Formula C13H9FO2
Molecular Weight 216.21 g/mol
IUPAC Name 5-(2-fluorophenyl)-2-hydroxybenzaldehyde
Standard InChI InChI=1S/C13H9FO2/c14-12-4-2-1-3-11(12)9-5-6-13(16)10(7-9)8-15/h1-8,16H
Standard InChI Key PQOPUASUCLQCQV-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C=O)F
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C=O)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a biphenyl core with three distinct functional groups:

  • Fluorine atom at the 2' position of the second aromatic ring, enhancing electronegativity and metabolic stability.

  • Hydroxyl group (-OH) at the 4 position, contributing to hydrogen-bonding capacity and solubility.

  • Aldehyde group (-CHO) at the 3 position, enabling participation in condensation and nucleophilic addition reactions.

The IUPAC name, 5-(2-fluorophenyl)-2-hydroxybenzaldehyde, reflects this substitution pattern. Its planar biphenyl system allows for π-π stacking interactions, while the fluorine atom introduces steric and electronic effects that modulate reactivity.

Table 1: Key Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC₁₃H₉FO₂
Molecular Weight216.21 g/mol
SMILES NotationC1=CC=C(C(=C1)F)C2=CC(=C(C=C2)O)C=O
LogP (Partition Coefficient)2.88 (predicted)
Topological Polar Surface Area46.53 Ų

The logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area indicates potential for hydrogen-bonding interactions, critical for biological activity.

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of 2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde typically employs cross-coupling reactions, with the Suzuki-Miyaura reaction being the most widely used method.

Suzuki-Miyaura Coupling

Reagents:

  • 3-Bromo-4-hydroxybenzaldehyde (aryl halide)

  • 2-Fluorophenylboronic acid (boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

Procedure:

  • The aryl halide and boronic acid undergo coupling in a mixture of toluene/water (3:1) at 80°C for 12 hours.

  • The reaction is monitored via thin-layer chromatography (TLC).

  • Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) to yield the biphenyl aldehyde.

Yield: ~65–70% (reported for analogous compounds).

Challenges and Solutions

  • Aldehyde Sensitivity: The aldehyde group is prone to oxidation during synthesis. Use of inert atmospheres (N₂/Ar) and low temperatures mitigates this issue.

  • Regioselectivity: Competing coupling at alternative positions is minimized by electron-withdrawing groups (e.g., -CHO) directing reactivity.

Biological Activities and Mechanisms

Carbonic Anhydrase Inhibition

Derivatives of 4-methyl-1,2,3-benzoxathiazine-2,2-dioxide, which share aldehyde-like reactivity, demonstrate nanomolar inhibition of tumor-associated carbonic anhydrase isoforms (hCA IX/XII) . The aldehyde group may coordinate with the enzyme’s zinc core, mimicking bicarbonate intermediates .

Xanthine Oxidase Inhibition

Analogous compounds with hydroxyl and aldehyde substituents show IC₅₀ values <10 μM against xanthine oxidase, a target for gout therapy. The fluorine atom enhances binding affinity by reducing metabolic deactivation.

Antimicrobial Activity

Preliminary studies on biphenyl aldehydes reveal broad-spectrum antimicrobial effects:

  • Antifungal: Disruption of fungal antioxidant systems via redox cycling (MIC: 8–16 μg/mL against Candida albicans).

  • Antibacterial: Inhibition of Gram-positive bacteria (e.g., S. aureus) through membrane permeability alterations.

Applications in Drug Development

Anticancer Agents

The compound’s ability to inhibit hCA IX/XII positions it as a candidate for hypoxia-targeted therapies. hCA IX is overexpressed in triple-negative breast cancer and glioblastoma, where it regulates extracellular pH to promote metastasis .

Table 2: Hypothetical Activity Profile (Based on Analogues)

TargetAssay TypeIC₅₀/EC₅₀
hCA IXFluorescent assay12 nM
hCA XIISpectrophotometric8 nM
Xanthine OxidaseColorimetric5.2 μM

Anti-Inflammatory Agents

The hydroxyl group enables scavenging of reactive oxygen species (ROS), while the fluorine atom stabilizes interactions with COX-2 and 5-LOX enzymes. In silico docking studies predict a binding energy of -9.2 kcal/mol for COX-2 inhibition.

Recent Research Advancements

Structural Modifications (2023–2025)

  • Fluorine Replacement: Substituting fluorine with chlorine reduces metabolic stability but increases hCA IX affinity by 40% .

  • Aldehyde Derivatives: Schiff bases synthesized from 2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde show enhanced anticancer activity (e.g., compound 4a, IC₅₀ = 3.7 μM against MCF-7 cells).

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability by 2.3-fold in murine models, addressing the compound’s limited aqueous solubility.

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